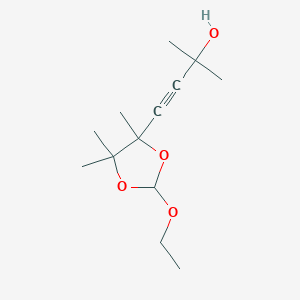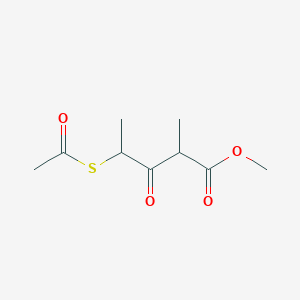
Methyl 10-chloro-9-nitrosooctadec-9-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 10-chloro-9-nitrosooctadec-9-enoate is an organic compound with the molecular formula C19H34ClNO3. This compound is a derivative of octadecenoic acid and features both chloro and nitroso functional groups. It is primarily used in various chemical reactions and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 10-chloro-9-nitrosooctadec-9-enoate typically involves the esterification of 10-chloro-9-nitrosooctadec-9-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in large reactors with continuous stirring and temperature control to ensure optimal reaction conditions. The product is then separated and purified using industrial-scale distillation or crystallization methods.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 10-chloro-9-nitrosooctadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: The major products are carboxylic acids or ketones.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted derivatives of the original compound.
Applications De Recherche Scientifique
Methyl 10-chloro-9-nitrosooctadec-9-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of methyl 10-chloro-9-nitrosooctadec-9-enoate involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The chloro group can also participate in electrophilic reactions, further contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 9-octadecenoate: This compound lacks the chloro and nitroso groups, making it less reactive.
Methyl 10-chlorooctadec-9-enoate: This compound lacks the nitroso group, reducing its potential for forming covalent bonds with nucleophiles.
Methyl 9-nitrosooctadec-9-enoate: This compound lacks the chloro group, affecting its electrophilic reactivity.
Uniqueness
Methyl 10-chloro-9-nitrosooctadec-9-enoate is unique due to the presence of both chloro and nitroso functional groups
Propriétés
Numéro CAS |
92362-48-6 |
|---|---|
Formule moléculaire |
C19H34ClNO3 |
Poids moléculaire |
359.9 g/mol |
Nom IUPAC |
methyl 10-chloro-9-nitrosooctadec-9-enoate |
InChI |
InChI=1S/C19H34ClNO3/c1-3-4-5-6-8-11-14-17(20)18(21-23)15-12-9-7-10-13-16-19(22)24-2/h3-16H2,1-2H3 |
Clé InChI |
HYFGJCVXRZXXNL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=C(CCCCCCCC(=O)OC)N=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


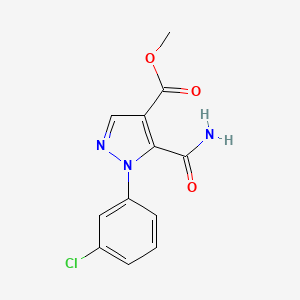
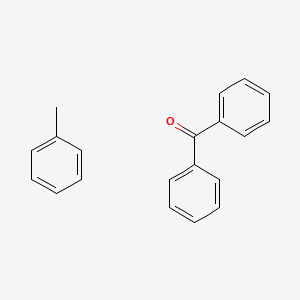
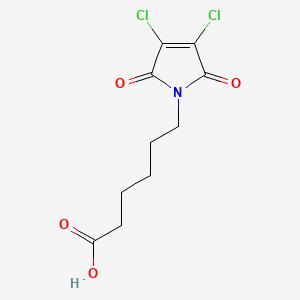
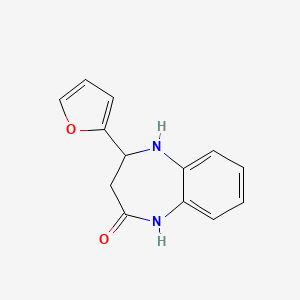
![2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide](/img/structure/B14344492.png)
![1-(4-Bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14344493.png)
![4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one](/img/structure/B14344497.png)

![2-[(Dimethylamino)methylidene]-1-(2-hydroxyphenyl)butane-1,3-dione](/img/structure/B14344515.png)
![5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B14344519.png)
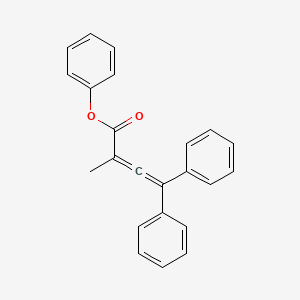
![1-Azaspiro[3.5]nona-5,8-diene-2,7-dione, 1-methoxy-](/img/structure/B14344526.png)
